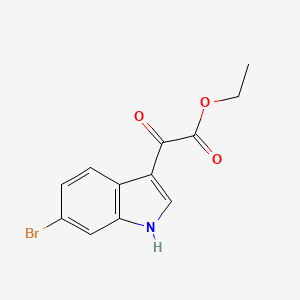

ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate

Overview

Description

Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the bromo group at the 6-position of the indole ring and the ester functionality makes this compound particularly interesting for synthetic and medicinal chemists.

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate are various microorganisms, including Escherichia coli , Staphylococcus aureus , and Klebsiella pneumoniae . These organisms play a significant role in various infections and diseases.

Mode of Action

Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate interacts with its targets by inhibiting their growth. It achieves this through a mechanism that is yet to be fully understood. It is known that the compound exhibits antimicrobial activity, which is likely due to its interaction with essential biological processes within the target organisms .

Biochemical Pathways

Given its antimicrobial activity, it is likely that it interferes with essential biochemical processes within the target organisms, such as protein synthesis or cell wall formation .

Result of Action

The compound exhibits potent antimicrobial activity, inhibiting the growth of various microorganisms . This results in the control and prevention of microbial growth, making it a potential candidate for the development of new antimicrobial agents .

Action Environment

The action of Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate can be influenced by various environmental factors. For instance, the presence of moisture can affect the growth of fungi, which are more tolerant to low-moisture conditions than bacteria . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate typically involves the following steps:

Starting Material: The synthesis begins with 6-bromoindole as the starting material.

Friedel-Crafts Reaction: The 6-bromoindole undergoes a Friedel-Crafts acylation reaction with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form the intermediate product.

Esterification: The intermediate product is then esterified using ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.

Substitution: The bromo group at the 6-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂SO₄

Reduction: LiAlH₄, NaBH₄

Substitution: Amines, thiols, palladium catalysts

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Amino or thio-substituted indole derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate can be compared with other similar indole derivatives:

2-(6-Bromo-1H-indol-3-yl)ethanol: Similar structure but with an alcohol group instead of an ester.

2-(6-Bromo-1H-indol-3-yl)acetonitrile: Contains a nitrile group instead of an ester.

2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine: A bisindole derivative with potential antibacterial properties.

These compounds share the indole core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Biological Activity

Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol. Its structure features a bromo-substituted indole ring connected to an ethyl ester and a ketone group, which are crucial for its biological activity.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that compounds with indole structures often exhibit antimicrobial properties. This compound is being explored for its potential as a lead compound in developing new antimicrobial agents. The presence of the indole moiety enhances its interaction with various biological targets, making it effective against both Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

Indole derivatives, including this compound, have shown promising anticancer activities. Studies suggest that this compound can inhibit cell proliferation by interacting with specific molecular targets involved in cancer progression. For instance, similar compounds have demonstrated selective cytotoxicity towards cancer cell lines, indicating their potential as anticancer agents .

The mechanism of action of this compound involves its ability to bind to various proteins and enzymes. The indole ring allows for interactions with multiple receptors, influencing cellular processes such as apoptosis and cell cycle regulation. This binding capability is crucial for its role as an anticancer agent, as it can inhibit enzymes that promote cell proliferation .

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Mthis compound | Methyl Structure | Similar structure but may differ in solubility and reactivity |

| Ethyl 6-bromoindole-3-carboxylate | Indole Structure | Lacks oxoacetate functionality; primarily for organic synthesis |

| Ethyl 5-bromoindolecarboxylic acid | Carboxylic Acid Structure | Contains carboxylic acid group; useful in forming amide bonds |

This table highlights how the unique ester functionality of this compound may enhance its bioactivity compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and related compounds:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various indole derivatives against common pathogens. This compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent .

- Anticancer Research : Another research project investigated the cytotoxic effects of indole-based compounds on cancer cell lines. This compound showed a marked reduction in cell viability in treated cancer cells compared to controls, indicating its potential use in cancer therapy .

Properties

IUPAC Name |

ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)9-6-14-10-5-7(13)3-4-8(9)10/h3-6,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCHVILYHMZDAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901278760 | |

| Record name | Ethyl 6-bromo-α-oxo-1H-indole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17826-12-9 | |

| Record name | Ethyl 6-bromo-α-oxo-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17826-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-bromo-α-oxo-1H-indole-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.